2,2,3,3-tetramethyl-N-3-pyridinylcyclopropanecarboxamide is a key intermediate compound utilized in the development of a Positron Emission Tomography (PET) radioligand designed for imaging Cannabinoid Subtype 2 Receptors (CB2). [] While its own direct applications in scientific research are not extensively documented in the provided literature, its role as a precursor to a novel CB2 imaging agent highlights its significance in advancing neuroimaging techniques.
The synthesis of 2,2,3,3-tetramethyl-N-3-pyridinylcyclopropanecarboxamide, specifically a fluorinated analog, (Z)-N-(3-(4-fluorobutyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethyl-cyclopropanecarboxamide (compound 29 in the source) is described as part of a library development effort. This compound demonstrated the highest binding affinity to CB2 receptors. [] While the specific synthesis steps for this particular molecule are not detailed, the paper mentions starting from a bromo precursor (compound 53) to achieve [(18)F] labeling. [] This suggests a multi-step synthesis process involving substitution reactions to introduce the desired fluorinated side chain.
The primary application of 2,2,3,3-tetramethyl-N-3-pyridinylcyclopropanecarboxamide, as identified in the literature, is its use as an intermediate in the synthesis of a high-affinity PET radioligand for imaging CB2 receptors. [] This radioligand, specifically (Z)-N-(3-(4-fluorobutyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethyl-cyclopropanecarboxamide labeled with [(18)F], was developed as an improvement over existing agents and has shown promise in preclinical studies using a mouse model of neuroinflammation. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2